molecular formula C10H10N2O3S B6288090 N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95% CAS No. 2737205-34-2

N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95%

Cat. No.: B6288090
CAS No.: 2737205-34-2
M. Wt: 238.27 g/mol
InChI Key: RHVDDWIZWYDBJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a new method for obtaining 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves several stages, including acylation, cyclodehydration, sulfochlorination, and treatment with an aqueous ammonia solution .

Mechanism of Action

Target of Action

The primary target of N-Methyl-2-oxazol-5-yl-benzenesulfonamide, also known as MFCD34168867, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance in various tissues and organs .

Mode of Action

MFCD34168867 acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific physiological context .

Biochemical Pathways

The inhibition of carbonic anhydrase II by MFCD34168867 affects several biochemical pathways. Given the role of carbonic anhydrases in pH and fluid balance, these pathways likely involve the regulation of ion transport and fluid secretion in various tissues and organs. The specific pathways and their downstream effects may vary depending on the tissue and physiological context .

Result of Action

The molecular and cellular effects of MFCD34168867’s action largely depend on the specific physiological context. Given its role as a carbonic anhydrase II inhibitor, it could potentially alter pH and fluid balance in various tissues and organs. This could have a range of effects, from altering cellular metabolism to affecting large-scale physiological processes like fluid secretion .

Properties

IUPAC Name

N-methyl-2-(1,3-oxazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-11-16(13,14)10-5-3-2-4-8(10)9-6-12-7-15-9/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVDDWIZWYDBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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